Pinolenic Acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pinolenic Acid ethyl ester is a neutral, more lipophilic form of the free acid . It is not metabolized to arachidonic acid and can reduce the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .

Synthesis Analysis

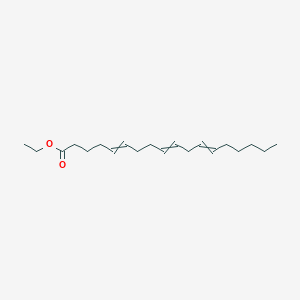

Pinolenic acid (PLA) concentrate in fatty acid ethyl ester (FAEE) was efficiently produced from pine nut oil via lipase-catalyzed ethanolysis using a recirculating packed bed reactor (RPBR). The effects of reaction temperature, molar ratio, and residence time on the concentration of PLA were explored .Molecular Structure Analysis

The molecular formula of Pinolenic Acid ethyl ester is C20H34O2 . The molecular weight is 306.5 g/mol . The IUPAC name is ethyl (5 Z ,9 Z ,12 Z )-octadeca-5,9,12-trienoate .Chemical Reactions Analysis

Pinolenic acid is not converted to arachidonic acid metabolically and can reduce arachidonic acid levels in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% .Physical And Chemical Properties Analysis

The molecular weight of Pinolenic Acid ethyl ester is 306.5 g/mol . It has a XLogP3-AA of 6.3, a topological polar surface area of 26.3 Ų, and a heavy atom count of 22 . The density is 0.9±0.1 g/cm³, boiling point is 390.6±31.0 °C at 760 mmHg, and the flash point is 100.8±23.2 °C .Scientific Research Applications

Endocrinology & Metabolism

Pinolenic Acid ethyl ester is used in the research area of endocrinology and metabolism . It’s a polyunsaturated fatty acid found in Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster) seed oils .

Metabolic Diseases

This compound is also used in the study of metabolic diseases . The lipid-lowering properties of pinolenic acid could potentially be beneficial in the treatment of certain metabolic diseases .

Obesity

Pinolenic Acid ethyl ester is used in obesity research . Korean pine seed oil supplements, which contain pinolenic acid, may help in obesity by reducing appetite .

Lipid Biochemistry

In the field of lipid biochemistry, Pinolenic Acid ethyl ester is used due to its presence in certain seed oils and its impact on lipid levels .

Fatty Acids

As a type of fatty acid, Pinolenic Acid ethyl ester is used in the study of fatty acids . It’s not converted to arachidonic acid metabolically and can reduce arachidonic acid levels in the phosphatidylinositol fraction of HepG2 cells .

Cholesterol Efflux

A diet containing maritime pine seed oil (MPSO), which contains pinolenic acid, was found to diminish cholesterol efflux in vitro .

Mechanism of Action

Target of Action

Pinolenic Acid Ethyl Ester primarily targets the phosphatidylinositol fraction of HepG2 cells . This compound is known to interact with these cells and reduce the level of arachidonic acid .

Mode of Action

Instead, it directly reduces the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells from 15.9% to 7.0% . This interaction and the resulting changes contribute to the compound’s overall activity.

Biochemical Pathways

The primary biochemical pathway affected by Pinolenic Acid Ethyl Ester involves the metabolism of arachidonic acid. By reducing the level of arachidonic acid in the phosphatidylinositol fraction of HepG2 cells, Pinolenic Acid Ethyl Ester can influence various downstream effects .

Pharmacokinetics

It is known that pinolenic acid ethyl ester is a more lipophilic form of the free acid , which suggests that it may have good bioavailability.

Result of Action

The action of Pinolenic Acid Ethyl Ester results in a decrease in appetite and an increase in the satiety hormones CCK and GLP-1 . This makes it potentially useful in managing obesity.

Future Directions

Pinolenic acid is a polyunsaturated fatty acid present only in Pinus koraiensis Sieb. et Zucc seed oil. It can inhibit and eliminate the adverse effects of other fatty acids on the body . The new strategy for high purity ethyl pinolenate production from P. koraiensis seed oil possesses great potential in the food health field in the future .

properties

IUPAC Name |

ethyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,15-16H,3-7,10,13-14,17-19H2,1-2H3/b9-8-,12-11-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWOSFYACMRHX-UCVSHGSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinolenic Acid ethyl ester | |

Q & A

Q1: How does Pinolenic Acid ethyl ester interact with its target and what are the downstream effects?

A1: Pinolenic Acid ethyl ester is a dual agonist of both FFA1 and FFA4 receptors []. These receptors are G protein-coupled receptors involved in regulating various metabolic processes. Activation of these receptors by Pinolenic Acid ethyl ester has been linked to improved glucose tolerance. Christiansen et al. demonstrated that acute administration of Pinolenic Acid ethyl ester to mice resulted in a lower blood glucose response to an oral glucose challenge compared to a control group []. This suggests a potential role for Pinolenic Acid ethyl ester in improving insulin sensitivity and glucose metabolism.

Q2: What is known about the Structure-Activity Relationship (SAR) of Pinolenic Acid and its analogs in the context of FFA1 and FFA4 receptor activity?

A2: Christiansen et al. screened a variety of fatty acids for their activity towards FFA1 and FFA4 receptors []. While Pinolenic Acid itself showed strong dual agonism, the study highlighted that relatively few fatty acids exhibited selectivity for one receptor over the other. This suggests that structural modifications within the fatty acid molecule, such as chain length, degree of unsaturation, and isomerism, can significantly impact the potency and selectivity towards these receptors. Further research exploring systematic modifications of Pinolenic Acid and its analogs could contribute valuable insights into the SAR and aid in designing more selective and potent modulators of FFA1 and FFA4 receptors for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)